REACTION_CXSMILES
|
B#B.O=[C:4]1[CH2:21][S:20][CH2:19][CH2:18][S:17][CH2:16][C:15](=O)[NH:14][CH2:13][CH2:12][S:11][CH2:10][CH2:9][S:8][CH2:7][CH2:6][NH:5]1>O1CCCC1>[S:8]1[CH2:9][CH2:10][S:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][S:17][CH2:18][CH2:19][S:20][CH2:21][CH2:4][NH:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NCCSCCSCCNC(CSCCSC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
DISSOLUTION
|
Details
|
The solid dissolves
|
Type
|
CUSTOM
|
Details
|
giving a clear solution
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
is refluxed during four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
a solid precipitate is formed
|
Type
|
CUSTOM
|
Details
|
the excess reagent is destroyed
|
Type
|
ADDITION
|
Details
|
by adding carefully 10 ml
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated to dryness and 6 N hydrochloric acid (50 ml.)
|
Type
|
ADDITION
|
Details
|
is added to the solid residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for three hours
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
the solid does not dissolve
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
a solution of 10% sodium hydroxide in water (50 ml.) is added to the residue
|
Name
|
|
Type
|
|
Smiles
|
S1CCNCCSCCSCCNCCSCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |